molecular formula C8H4Cl2N2 B1330320 4,6-Dichloroquinazoline CAS No. 7253-22-7

4,6-Dichloroquinazoline

Cat. No. B1330320
CAS RN: 7253-22-7
M. Wt: 199.03 g/mol
InChI Key: JEBCOVKUVLFOGR-UHFFFAOYSA-N
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Patent
US07378409B2

Procedure details

Preparation D1, Step 2: 6-Chloroquinazolin-4-ol (400 mg, 2.21 mmol, 1 eq.), phosphorus oxychloride (1.99 mL, 21.4 mmol, 9.64 eq.) and triethylamine (0.99 mL, 7.11 mmol, 3.21 eq.) were mixed at room temperature under nitrogen and then refluxed for 2.5 hours. Worked up by stripping the reaction, then re-rotovapping the residue 2 times from toluene to obtain brown solids. Methylene chloride (25 mL) was added to dissolve the solids. The organic mixture was then rinsed 2 times with saturated ammonium chloride (25 mL). The organic layer was dried (sodium sulfate) and stripped to give brown solids. The solids were purified over silica gel in 9:1 to 3:1 hexanes/ethyl acetate. Obtained 4,6-dichloroquinazoline (300 mg) as an off-white solid. Yield=68%. 1H NMR (400 MHz) (DMSO-D6) δ 9.16 (s, 1H): 8.33 (s, 1H), 8.17 (apparent t, 2H, J=7 Hz).
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-Chloroquinazolin-4-ol
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.99 mL
Type
reactant
Reaction Step Two
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2O.P(Cl)(Cl)([Cl:15])=O.C(N(CC)CC)C.C1(C)C=CC=CC=1>C(Cl)Cl>[Cl:15][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-Chloroquinazolin-4-ol
Quantity
400 mg
Type
reactant
Smiles
ClC=1C=C2C(=NC=NC2=CC1)O
Name
Quantity
1.99 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.99 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to obtain brown solids
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
WASH
Type
WASH
Details
The organic mixture was then rinsed 2 times with saturated ammonium chloride (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
to give brown solids
CUSTOM
Type
CUSTOM
Details
The solids were purified over silica gel in 9:1 to 3:1 hexanes/ethyl acetate

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC2=CC=C(C=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.